(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12-8-14(13(2)22(12)11-16-4-3-6-24-16)9-15(10-19)17(23)21-18-20-5-7-25-18/h8-9,16H,3-7,11H2,1-2H3,(H,20,21,23)/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVBNMHTBGITRC-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2CCCO2)C)/C=C(/C#N)\C(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide is a thiazole-based compound with potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry based on available research findings.
Synthesis
The synthesis of this compound involves the formation of a thiazole ring and subsequent modifications to introduce the cyano and pyrrole functionalities. The process typically employs various reagents in a multi-step reaction sequence, which has been optimized for yield and purity. The synthesis is characterized by:
- Formation of the Thiazole Ring : Utilizing 4,5-dihydro-1,3-thiazole as a key intermediate.
- Introduction of Functional Groups : The incorporation of the cyano group and the oxolane moiety through nucleophilic substitutions and cyclization reactions.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| (Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-... | Moderate | Gram-positive and Gram-negative bacteria |
| Similar Thiazole Derivatives | Strong | E. coli, S. aureus |
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as a selective inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). In silico analyses indicate potential binding affinities that warrant further investigation into its anti-inflammatory capabilities.
Case Studies
-
In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit the growth of pathogenic bacteria effectively. For example, thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results.
- Study Findings :
- IC50 values ranged from 10 to 50 µM for various derivatives.
- Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring significantly enhanced activity.
- Study Findings :
- In Vivo Models : Preliminary studies using animal models have suggested potential anti-inflammatory effects when administered at certain dosages. The compound's ability to reduce inflammation markers was noted in models of induced arthritis.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by its distinct functional groups:
Catalytic and Stereochemical Considerations
-
Stereoselectivity : The (Z) -configuration of the enamide is stabilized by intramolecular hydrogen bonding between the thiazole amine and cyano group, as observed in similar enamide systems .
-
Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling is employed to attach aryl/heteroaryl groups to the pyrrole ring .
-
Acid/Base Sensitivity : The oxolanylmethyl group undergoes ring-opening under strong acidic conditions, forming diol intermediates .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light induces cis-trans isomerization of the enamide bond, reducing bioactivity .
-
Hydrolytic Degradation : The cyano group hydrolyzes to a carboxylic acid under alkaline conditions (pH > 10) .
-
Oxidative Stability : The pyrrole ring resists oxidation due to electron-donating methyl groups, but the thiazole sulfur is prone to sulfoxide formation .
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares functional and structural similarities with several classes of heterocyclic molecules reported in the literature. Key comparisons include:
Key Observations:
- The Z-configuration of the enamide group could impose distinct conformational constraints compared to E-isomers or non-rigid linkers in sulfanyl-propanamides .
Q & A
Q. How can synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Reaction Design : Use reflux conditions in ethanol or DMF with catalysts like K₂CO₃ to enhance nucleophilic substitution at the thiazole nitrogen .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .
- Design of Experiments (DoE) : Apply statistical optimization (e.g., varying temperature, stoichiometry, and reaction time) to identify critical parameters for yield maximization .
Q. What spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the (Z)-configured enamide (δ 6.8–7.2 ppm for enamide protons; δ 160–170 ppm for cyano and carbonyl carbons) .
- IR Spectroscopy : Validate cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S (±0.3% deviation) .
Advanced Research Questions
Q. How to resolve contradictions between X-ray crystallography and computational geometry predictions?
Methodological Answer:
- Refinement with SHELXL : Use high-resolution crystallographic data to refine bond lengths/angles, accounting for thermal motion and disorder .
- Multiwfn Analysis : Compare experimental electron density maps with computed Laplacian of electron density (∇²ρ) to validate reactive sites .
- Error Analysis : Quantify deviations using root-mean-square (RMSD) between crystallographic and DFT-optimized geometries .
Q. What methodologies analyze electron density distribution and reactive sites?
Methodological Answer:
- Electrostatic Potential (ESP) : Compute ESP surfaces in Multiwfn to identify nucleophilic/electrophilic regions (e.g., cyano and enamide groups) .
- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points and electron localization function (ELF) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions .
Q. How to address discrepancies between bioactivity data and computational docking results?
Methodological Answer:
- Cytotoxicity Assays : Perform Mosmann-style MTT assays to validate in vitro activity against target cell lines .
- Docking Validation : Use AutoDock Vina with flexible ligand docking to account for conformational changes in the binding pocket .
- Free Energy Calculations : Apply MM-GBSA to refine binding affinity predictions and reconcile with experimental IC₅₀ values .
Q. How to design stability studies under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at pH 3–10 (buffer solutions) and 25–60°C for 1–4 weeks. Monitor degradation via HPLC .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard conditions .
- Stress Testing : Expose to UV light or oxidizing agents (H₂O₂) to identify photolytic/oxidative degradation pathways .
Data Contradiction Analysis
Q. How to interpret conflicting spectroscopic and crystallographic data for the pyrrol-3-yl substituent?
Methodological Answer:
- Dynamic NMR : Assess rotational barriers of the oxolan-2-ylmethyl group to detect conformational averaging in solution vs. solid state .
- Twinned Crystallography : Use SHELXL’s TWIN/BASF commands to model twinning, which may distort apparent bond lengths .
- Cross-Validation : Compare XRD torsion angles with DFT-relaxed conformers to identify steric or electronic constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
